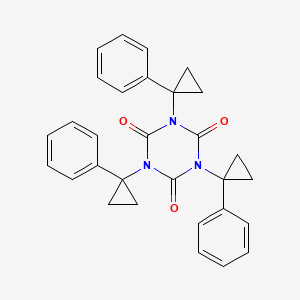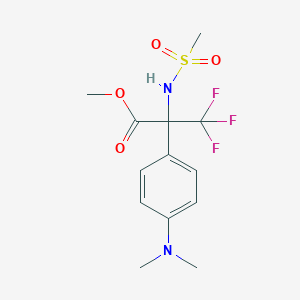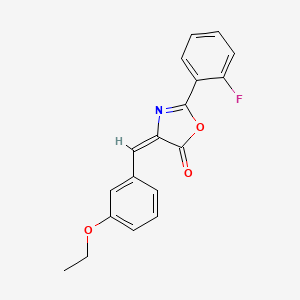![molecular formula C16H24N6O3 B11505777 7-[2-Hydroxy-3-[(piperidin-1-ylmethylene)-amino]-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B11505777.png)
7-[2-Hydroxy-3-[(piperidin-1-ylmethylene)-amino]-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{2-HYDROXY-3-[(E)-[(PIPERIDIN-1-YL)METHYLIDENE]AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-HYDROXY-3-[(E)-[(PIPERIDIN-1-YL)METHYLIDENE]AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a purine base under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The piperidine and purine moieties play crucial roles in its activity, interacting with biological pathways to modulate physiological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Shares the purine base structure but lacks the piperidine moiety.
Theophylline: Another purine derivative with different substituents.
Adenosine: A naturally occurring purine nucleoside with distinct biological functions.
Uniqueness
What sets 7-{2-HYDROXY-3-[(E)-[(PIPERIDIN-1-YL)METHYLIDENE]AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H24N6O3 |
|---|---|
Molecular Weight |
348.40 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(piperidin-1-ylmethylideneamino)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H24N6O3/c1-19-14-13(15(24)20(2)16(19)25)22(11-18-14)9-12(23)8-17-10-21-6-4-3-5-7-21/h10-12,23H,3-9H2,1-2H3 |
InChI Key |
VCQMCFCIZYNLRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN=CN3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Adamantan-1-yl-ethylamino)-2,2,2-trifluoro-1-trifluoromethyl-ethyl]-4-chloro-benzamide](/img/structure/B11505694.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzenesulfonate](/img/structure/B11505701.png)
![N'-[2-hydroxy-2,2-bis(4-methoxyphenyl)acetyl]-N-(3-methylphenyl)benzohydrazide](/img/structure/B11505705.png)

![Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B11505720.png)
![N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11505726.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide](/img/structure/B11505740.png)
![8-(3-bromo-4-methylphenyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11505746.png)
![N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11505755.png)
![N-butyl-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11505762.png)

![Ethyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11505772.png)

![4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11505776.png)
